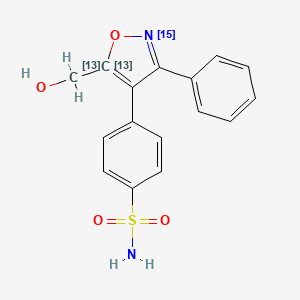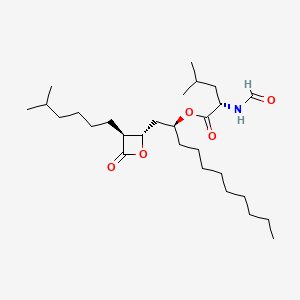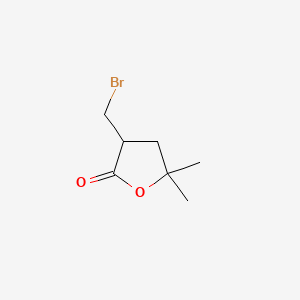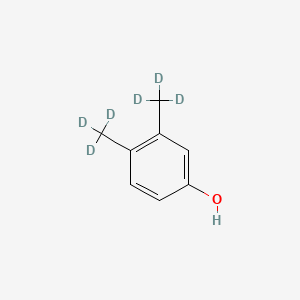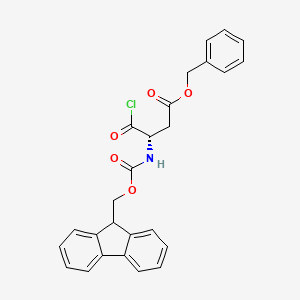
Norflurazon-13C,d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Norflurazon-13C,d3 is a stable isotope-labeled compound used primarily in analytical testing and scientific research. It is a derivative of norflurazon, a pyridazinone herbicide known for its ability to inhibit carotenoid biosynthesis in plants. The compound is labeled with carbon-13 and deuterium, making it useful in various research applications, including proteomics and environmental studies .
Métodos De Preparación
The synthesis of Norflurazon-13C,d3 involves the incorporation of carbon-13 and deuterium into the norflurazon molecule. The synthetic route typically starts with the preparation of labeled precursors, followed by a series of chemical reactions to introduce the labeled atoms into the final product. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes. Industrial production methods may vary, but they generally follow similar principles to achieve high purity and yield .
Análisis De Reacciones Químicas
Norflurazon-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated products .
Aplicaciones Científicas De Investigación
Norflurazon-13C,d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of norflurazon residues in environmental samples.
Biology: Employed in studies of plant physiology to understand the effects of herbicides on carotenoid biosynthesis.
Medicine: Utilized in pharmacokinetic studies to trace the metabolism of norflurazon in biological systems.
Mecanismo De Acción
Norflurazon-13C,d3 exerts its effects by inhibiting the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. This inhibition disrupts the production of carotenoids, leading to the bleaching of plant tissues and ultimately plant death. The molecular targets include the active site of the enzyme, where norflurazon binds and prevents the conversion of phytoene to lycopene, a key step in the carotenoid biosynthesis pathway .
Comparación Con Compuestos Similares
Norflurazon-13C,d3 can be compared with other similar compounds, such as:
Fluridone: Another herbicide that inhibits carotenoid biosynthesis but differs in its chemical structure and specific enzyme targets.
Diflufenican: A herbicide that also affects carotenoid biosynthesis but has a different mode of action and chemical composition.
This compound is unique due to its stable isotope labeling, which makes it particularly valuable in research applications requiring precise quantification and tracing of the compound .
Propiedades
Número CAS |
1346603-47-1 |
|---|---|
Fórmula molecular |
C12H9ClF3N3O |
Peso molecular |
307.68 |
Nombre IUPAC |
4-chloro-5-(trideuteriomethylamino)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one |
InChI |
InChI=1S/C12H9ClF3N3O/c1-17-9-6-18-19(11(20)10(9)13)8-4-2-3-7(5-8)12(14,15)16/h2-6,17H,1H3/i1+1D3 |
Clave InChI |
NVGOPFQZYCNLDU-KQORAOOSSA-N |
SMILES |
CNC1=C(C(=O)N(N=C1)C2=CC=CC(=C2)C(F)(F)F)Cl |
Sinónimos |
4-Chloro-5-(methylamino-13C,d3)-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone; 1-(3-Trifluoromethylphenyl)-4-(methylamino-13C,d3)-5-chloro-6-pyridazone; 4-Chloro-5-(methylamino-13C,d3)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone; H 9789-13C,d3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


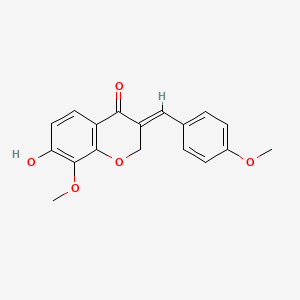
![[1,2-13C2]Glycolaldehyde](/img/structure/B583821.png)
